molecular formula C22H28ClNO B4929069 4-(Dimethylamino)-4-ethyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride

4-(Dimethylamino)-4-ethyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride

Cat. No.: B4929069
M. Wt: 357.9 g/mol
InChI Key: DRFWGTFJHDRAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)-4-ethyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-4-ethyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride typically involves multiple steps, starting with the preparation of the alkyne and aromatic components. The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the desired product. For instance, the use of palladium catalysts in coupling reactions is common in the synthesis of such complex molecules .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-4-ethyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(Dimethylamino)-4-ethyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Dimethylamino)-4-ethyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)-4-ethyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

4-(dimethylamino)-4-ethyl-1,1-diphenylhex-2-yn-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO.ClH/c1-5-21(6-2,23(3)4)17-18-22(24,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,24H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFWGTFJHDRAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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